molecular formula C6H5NO4 B1525898 5-Carbamoylfuran-3-carboxylic acid CAS No. 1461706-08-0

5-Carbamoylfuran-3-carboxylic acid

Cat. No.: B1525898
CAS No.: 1461706-08-0
M. Wt: 155.11 g/mol
InChI Key: DKKSYOPQJASJHW-UHFFFAOYSA-N
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Description

Significance of Furan (B31954) Scaffolds in Chemical Science

Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a foundational scaffold in a vast array of organic molecules. ijabbr.com Its presence is notable in numerous natural products, pharmaceuticals, and agrochemicals, highlighting its biological relevance. The furan ring's unique electronic properties and ability to participate in various chemical transformations make it a versatile building block in synthetic chemistry. ijabbr.comresearchgate.net Furan derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, which continually drives research into novel furan-containing compounds. researchgate.netijabbr.com

The Role of Carbamoyl (B1232498) and Carboxylic Acid Functionalities in Organic Chemistry

The carbamoyl group (-CONH2) and the carboxylic acid group (-COOH) are fundamental functional groups in organic chemistry, each imparting distinct characteristics to a molecule. The carbamoyl group, an amide, is crucial in biological systems as it forms the backbone of peptides and proteins. It is a key structural motif in many approved drugs and prodrugs, valued for its chemical stability and ability to participate in hydrogen bonding, which is vital for molecular recognition at biological targets. ontosight.ai

The carboxylic acid functionality is a defining feature of organic acids. chemsrc.com Its ability to donate a proton confers acidic properties and allows for the formation of salts, esters, and amides. In medicinal chemistry, the carboxylic acid group can enhance water solubility and serve as a crucial interaction point with biological receptors. The combination of both a carbamoyl and a carboxylic acid group on a furan scaffold, as seen in 5-Carbamoylfuran-3-carboxylic acid, creates a molecule with a rich potential for diverse chemical interactions and biological activities.

Overview of this compound: Structural Significance and Research Context

This compound is a disubstituted furan derivative. Its structure features a furan ring with a carbamoyl group at the 5-position and a carboxylic acid group at the 3-position. This specific arrangement of functional groups on the furan core is of significant interest to medicinal chemists. The presence of both a hydrogen bond donor (the amide N-H) and acceptor (the amide and carboxyl C=O), as well as an acidic proton, suggests the potential for multiple points of interaction with biological macromolecules, such as enzymes. ontosight.ai

The research context for this compound lies within the broader exploration of furan-3-carboxamides and their derivatives as potential therapeutic agents. Studies on related furan-3-carboxamides have revealed significant in vitro antimicrobial activity against a range of microorganisms, including yeast, fungi, and bacteria. nih.gov This positions this compound as a candidate for further investigation in the development of new antimicrobial agents.

Scope and Objectives of Academic Research on this compound

Academic research on this compound and its analogs is driven by several key objectives. A primary goal is the synthesis and characterization of novel furan-based compounds to expand the available chemical space for drug discovery. nih.govresearchgate.net A significant objective is the evaluation of their biological activity, particularly as antimicrobial and enzyme-inhibiting agents. ontosight.ainih.gov

Furthermore, researchers aim to establish structure-activity relationships (SAR) for this class of compounds. By systematically modifying the substituents on the furan ring, chemists can elucidate the structural features that are crucial for biological efficacy. nih.gov Computational studies, including molecular docking, are also employed to understand the potential interactions of these molecules with their biological targets at a molecular level, guiding the design of more potent and selective compounds. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-carbamoylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5NO4/c7-5(8)4-1-3(2-11-4)6(9)10/h1-2H,(H2,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKSYOPQJASJHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1C(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701268763
Record name 3-Furancarboxylic acid, 5-(aminocarbonyl)-
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Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461706-08-0
Record name 3-Furancarboxylic acid, 5-(aminocarbonyl)-
Source CAS Common Chemistry
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Record name 3-Furancarboxylic acid, 5-(aminocarbonyl)-
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Record name 5-carbamoylfuran-3-carboxylic acid
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Chemical and Physical Properties

PropertyValue
IUPAC Name 5-(aminocarbonyl)furan-3-carboxylic acid
CAS Number 1461706-08-0
Molecular Formula C6H5NO4
Molecular Weight 155.11 g/mol
Canonical SMILES NC(=O)c1cc(C(=O)O)co1

Data sourced from chemical supplier databases.

Chemical Reactivity and Transformation Pathways

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, including conversion to esters and amides, removal through decarboxylation, and reduction to an alcohol.

The conversion of a carboxylic acid to an ester, known as esterification, is a fundamental reaction in organic synthesis. For 5-Carbamoylfuran-3-carboxylic acid, this can be achieved through several methods, most notably the Fischer esterification.

Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, typically a strong mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comlibretexts.orgchemguide.co.uk The reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess or water is removed as it is formed. chemguide.co.ukmasterorganicchemistry.com This method is particularly effective for producing methyl, ethyl, propyl, and butyl esters. libretexts.org The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.comlibretexts.org

For more sterically hindered alcohols or under milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC), often used with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can facilitate the esterification. organic-chemistry.org This method is highly efficient and suppresses the formation of side products, allowing for the synthesis of a wide range of esters at room temperature. organic-chemistry.org

Table 1: Representative Esterification Reactions of this compound
AlcoholReagents/CatalystProductReaction Type
Methanol (CH₃OH)H₂SO₄ (catalyst), HeatMethyl 5-carbamoylfuran-3-carboxylateFischer Esterification libretexts.orgchemguide.co.uk
Ethanol (C₂H₅OH)H₂SO₄ (catalyst), HeatEthyl 5-carbamoylfuran-3-carboxylateFischer Esterification libretexts.orgchemguide.co.uk
tert-Butanol ((CH₃)₃COH)DCC, DMAPtert-Butyl 5-carbamoylfuran-3-carboxylateSteglich Esterification organic-chemistry.org
Benzyl alcohol (C₆H₅CH₂OH)DCC, DMAPBenzyl 5-carbamoylfuran-3-carboxylateSteglich Esterification organic-chemistry.org

The carboxylic acid functionality can be converted into a new amide by reacting with a primary or secondary amine. This direct condensation is often facilitated by coupling agents or requires high temperatures. A common laboratory method involves first converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine. libretexts.org

However, direct amidation methods are often preferred for their atom economy. nih.gov Reagents like dicyclohexylcarbodiimide (DCC) can be used to activate the carboxylic acid, enabling its reaction with an amine at room temperature. youtube.com Another approach involves using titanium tetrachloride (TiCl₄) as a mediator, which facilitates the condensation of carboxylic acids and amines in good yields. nih.gov A simple, though less common, method for preparing primary amides involves heating the ammonium (B1175870) salt of the carboxylic acid, which forms by reacting the acid with ammonium carbonate. libretexts.org

Table 2: Potential Amide Formation Reactions
AmineReagents/ConditionsProductReaction Type
Aniline (C₆H₅NH₂)DCC or TiCl₄, Heat5-Carbamoyl-N-phenylfuran-3-carboxamideDirect Amidation nih.govyoutube.com
Benzylamine (C₆H₅CH₂NH₂)DCC or TiCl₄, HeatN-Benzyl-5-carbamoylfuran-3-carboxamideDirect Amidation nih.govyoutube.com
Morpholine (C₄H₉NO)DCC or TiCl₄, Heat(Furan-2,5-diylbis(carbonyl))bis(morpholine) derivativeDirect Amidation nih.gov

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂). wikipedia.org Simple carboxylic acids are generally resistant to decarboxylation, but the reaction is facilitated by the presence of an electron-withdrawing group at the alpha or beta position to the carboxyl group. wikipedia.orglibretexts.org In the context of furan (B31954) carboxylic acids, decarboxylation can occur under certain conditions, such as during vapor-phase oxidation reactions where substituents are oxidized to carboxylic acids and subsequently decarboxylated to furan. researchgate.net

Reduction The carboxyl group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆) are required for this transformation, as carboxylic acids are less reactive to reduction than aldehydes or ketones. msu.edu A significant challenge in the reduction of this compound is selectivity. LiAlH₄ will also reduce the carbamoyl (B1232498) group. Diborane is known to reduce carboxylic acids rapidly while being less reactive towards amides under certain conditions, potentially allowing for the selective reduction of the carboxyl group to yield (5-(aminomethyl)furan-3-yl)methanol. msu.edu

Conversely, it is also possible to selectively reduce the furan ring while preserving the carboxylic acid moiety. Catalytic hydrogenation using palladium (Pd) catalysts can hydrogenate the furan ring to a tetrahydrofuran (B95107) ring, yielding Tetrahydrofuran-2,5-dicarboxylic acid derivatives. d-nb.inforesearchgate.netresearchgate.net

Oxidation The carboxylic acid group is already in a high oxidation state, and further oxidation is not a typical reaction pathway. Instead, oxidative conditions are more likely to affect the furan ring. The furan ring can be considered a masked carboxylic acid, as it can be oxidatively cleaved to yield carboxylic acids. osi.lvorganicreactions.orgresearchgate.net For example, oxidation with reagents like ruthenium trichloride/sodium periodate (B1199274) or ozone can lead to the degradation of the furan ring. youtube.com In the case of this compound, harsh oxidation would likely lead to the formation of more complex dicarboxylic or tricarboxylic acids through the breakdown of the heterocyclic ring.

Reactivity of the Carbamoyl Group

The carbamoyl group is a primary amide, and its reactivity is characteristic of this functional group.

Amides can be hydrolyzed back to carboxylic acids under either acidic or basic conditions, typically requiring heat. libretexts.org During hydrolysis, the C-N bond of the amide is cleaved.

Acidic Hydrolysis: Under acidic conditions, the reaction produces a carboxylic acid and the ammonium salt of the amine (in this case, an ammonium ion). The protonation of the resulting ammonia (B1221849) to the non-nucleophilic ammonium ion makes the reaction essentially irreversible. libretexts.org

Basic Hydrolysis: In the presence of a strong base like sodium hydroxide, hydrolysis yields a carboxylate salt and ammonia. The deprotonation of the resulting carboxylic acid to a non-electrophilic carboxylate drives the reaction to completion. libretexts.org

For this compound, hydrolysis of the carbamoyl group would result in the formation of Furan-2,5-dicarboxylic acid (FDCA) , a significant bio-based monomer for polymers. nih.gov This transformation highlights a potential synthetic route to FDCA from a derivative that could be sourced from furoic acid. nih.govrsc.org

Derivatization via Nitrogen Atom

The nitrogen atom of the primary carbamoyl group in this compound is nucleophilic and can undergo various derivatization reactions. These transformations are analogous to those of other primary amides and are crucial for modifying the molecule's structure and properties.

N-Alkylation and N-Arylation: The hydrogen atoms on the amide nitrogen can be substituted with alkyl or aryl groups. This typically requires reaction with an appropriate alkyl or aryl halide under basic conditions. The base is necessary to deprotonate the amide nitrogen, increasing its nucleophilicity. The choice of base and reaction conditions is critical to avoid competing reactions, such as hydrolysis of the amide or reactions involving the carboxylic acid group.

N-Acylation: Acylation of the carbamoyl nitrogen leads to the formation of N-acylurea derivatives. This can be achieved by reacting the parent compound with acyl chlorides or anhydrides. These reactions introduce a second carbonyl group attached to the amide nitrogen. Such derivatizations have been explored in the synthesis of various furan-3-carboxamides, which have shown potential antimicrobial activity. nih.gov The reactivity of the nitrogen atom is a key aspect in the synthesis of biologically active compounds derived from furan-3-carboxamides. wikipedia.org

Table 1: Representative Derivatization Reactions via Nitrogen Atom

Reaction Type Reagents & Conditions Product Type
N-Alkylation Alkyl halide (R-X), Base (e.g., NaH) N-Alkyl-5-carbamoylfuran-3-carboxylic acid
N-Arylation Aryl halide (Ar-X), Catalyst (e.g., Cu), Base N-Aryl-5-carbamoylfuran-3-carboxylic acid

Interconversion of the Carbamoyl Group

The carbamoyl group itself is a versatile functional handle that can be transformed into other important chemical moieties.

Hydrolysis to Carboxylic Acid: The primary amide of the carbamoyl group can be hydrolyzed to a carboxylic acid group under either acidic or basic conditions, typically requiring heat. britannica.comyoutube.comrsc.org This reaction would convert this compound into furan-3,5-dicarboxylic acid. Basic hydrolysis initially forms the dicarboxylate salt, which requires subsequent acidification to yield the dicarboxylic acid. youtube.com Given that amides are the least reactive of the carboxylic acid derivatives, these conditions are often vigorous. rsc.org

Dehydration to Nitrile: The carbamoyl group can be dehydrated to form a nitrile (cyano) group, yielding 5-cyano-furan-3-carboxylic acid. This transformation is typically achieved using strong dehydrating agents such as phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640). researchgate.net More modern and milder methods, for example using cyanuric chloride in N,N-dimethylformamide (DMF), have been developed for the dehydration of heterocyclic carboxamides and could be applicable here. masterorganicchemistry.comyoutube.com Such procedures are often efficient and proceed under mild conditions, which is advantageous for sensitive substrates like furans. researchgate.net

Reduction to Amine: The carbonyl group of the amide can be reduced to a methylene (B1212753) group, converting the carbamoyl function into an aminomethyl group. A powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄), is required for this transformation. youtube.com This reaction would yield 5-(aminomethyl)furan-3-carboxylic acid. It is important to note that LiAlH₄ would also reduce the carboxylic acid group to a primary alcohol. youtube.comchemicalbook.com Therefore, selective reduction of the amide in the presence of the carboxylic acid would necessitate protection of the carboxyl group beforehand.

Table 2: Key Interconversions of the Carbamoyl Group

Transformation Reagents & Conditions Resulting Functional Group
Hydrolysis H₃O⁺ or NaOH, then H₃O⁺; Heat Carboxylic Acid
Dehydration P₄O₁₀, SOCl₂, or Cyanuric Chloride/DMF Nitrile (Cyano)

Reactivity of the Furan Heterocyclic System

The furan ring is an electron-rich aromatic system, making it highly reactive towards electrophiles. wikipedia.orgpearson.com However, the presence of two strong electron-withdrawing groups (EWG), the carboxylic acid at C3 and the carbamoyl group at C5, significantly deactivates the ring in this compound, making it less nucleophilic than furan itself.

Electrophilic Aromatic Substitution on the Furan Ring

Electrophilic aromatic substitution (EAS) on the furan ring of this compound is challenging due to the deactivating nature of the substituents. wikipedia.orgmatanginicollege.ac.in Furan itself is highly susceptible to attack by electrophiles, preferentially at the 2- and 5-positions. pearson.commnstate.eduyoutube.com In this compound, both of these primary positions are occupied. The remaining open positions are C2 and C4. Both the C3-carboxyl and C5-carbamoyl groups are meta-directing in a benzene (B151609) system, but on a furan ring, they strongly deactivate all positions. Substitution, if it occurs, would likely be directed to the C4 position, which is meta to the C5-substituent and ortho to the C3-substituent.

Typical EAS reactions like nitration, halogenation, and sulfonation require harsh acidic conditions that can lead to polymerization or ring-opening of the sensitive furan nucleus. youtube.com Therefore, milder reagents are necessary.

Nitration: Direct nitration with strong acids like nitric/sulfuric acid mixtures is generally not feasible. Milder nitrating agents, such as acetyl nitrate (B79036) (formed from nitric acid and acetic anhydride) or nitric acid in trifluoroacetic anhydride, are typically used for furan derivatives to avoid degradation. testbook.com

Halogenation: Halogenation of electron-deficient arenes can be difficult. wikipedia.org However, methods have been developed for such substrates, which could potentially be applied. mnstate.eduwikipedia.org

Sulfonation: Sulfonation with fuming sulfuric acid is unlikely to be successful. Milder reagents like a sulfur trioxide-pyridine complex might be employed.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally incompatible with furan rings bearing strong electron-withdrawing groups due to the deactivation of the ring and the Lewis acid catalyst complexing with the carbonyl oxygens.

Nucleophilic Additions and Substitutions

Nucleophilic aromatic substitution (SNA_r) on the furan ring is not a characteristic reaction for this compound. Furan is an electron-rich heterocycle, which makes it inherently unreactive towards nucleophiles unless a good leaving group is present at a position activated by strong electron-withdrawing groups. While the substituents on this compound are deactivating, they are not typically sufficient to promote addition-elimination reactions with common nucleophiles on the ring itself. Reactions with nucleophiles will preferentially occur at the electrophilic carbonyl carbons of the carboxylic acid and carbamoyl groups (nucleophilic acyl substitution). youtube.comwikipedia.org

Ring-Opening Reactions and Rearrangements

The furan nucleus, particularly when substituted, can undergo ring-opening reactions under various conditions. Acid-catalyzed ring-opening is a known pathway for many furan derivatives, leading to the formation of 1,4-dicarbonyl compounds. researchgate.net The stability of the furan ring in this compound towards acidic cleavage is influenced by its electron-withdrawing substituents. While these groups decrease the ring's basicity and may offer some protection against protonation-initiated cleavage, harsh acidic conditions used in some electrophilic substitution attempts could still lead to irreversible ring-opening. Oxidative ring-opening is another potential pathway.

Cycloaddition Reactions Involving the Furan Diene

Furan can act as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. nih.govrsc.org The reactivity of the furan diene is, however, significantly diminished by the presence of electron-withdrawing groups, which lower the energy of the highest occupied molecular orbital (HOMO) of the diene.

For this compound, both substituents are strongly electron-withdrawing, which is expected to make the furan a poor diene for normal-electron-demand Diels-Alder reactions. Such reactions typically require an electron-rich diene and an electron-poor dienophile. rsc.org However, studies have shown that furans with electron-withdrawing substituents, such as 2-furoic acid and furfural (B47365), can undergo Diels-Alder reactions with highly reactive dienophiles like maleimides, sometimes driven by the formation of more stable hydrated adducts in aqueous media. It has also been reported that Lewis acid catalysis can promote intramolecular Diels-Alder reactions even when both the furan diene and the dienophile contain electron-withdrawing groups. masterorganicchemistry.com Therefore, while challenging, cycloaddition reactions of this compound are not entirely precluded, but would likely require a very reactive dienophile and/or forcing reaction conditions.

Mechanistic Investigations of Key Transformations

The transformation of furan-based compounds involves a variety of reaction mechanisms, including electrophilic additions, cycloadditions, and radical reactions. The presence of both a carbamoyl and a carboxylic acid group on the furan ring of this compound influences the electron density of the ring, thereby affecting its reactivity towards different reagents.

The nature of the intermediates formed during the reactions of furan derivatives is highly dependent on the reaction conditions.

Oxocarbenium Ions: In acid-catalyzed reactions, the protonation of the furan ring is a key step. For 3-substituted furans, protonation can lead to the formation of an oxocarbenium cation. This intermediate is a crucial species in Brønsted acid-catalyzed reductions using silanes, where it is subsequently reduced at the 2-position to yield a 2,5-dihydrofuran (B41785) product. acs.org It is plausible that this compound would follow a similar pathway under acidic reducing conditions.

Radical Intermediates: The reactions of furans with hydroxyl radicals (•OH), which are significant in atmospheric and combustion chemistry, proceed through the formation of radical adducts. whiterose.ac.ukacs.org Theoretical studies on the reaction of 2-acetylfuran (B1664036) with •OH radicals indicate that H-abstraction from the substituent groups can be a competitive pathway, leading to the formation of furan-based radical species. acs.org For this compound, radical attack could occur either by addition to the furan ring or by hydrogen abstraction from the carbamoyl group.

Dienolates: In the presence of a base, furanones (which are related tautomers of hydroxypyridines) can form dienolates. These intermediates have been utilized as 2π-components in organocatalytic [8+2]-cycloaddition reactions. acs.org While less directly applicable to the aromatic furan ring of this compound, this highlights the potential for generating nucleophilic intermediates from related furan structures under basic conditions.

Carboxy Radicals: Under photoredox catalysis conditions, the carboxylic acid group can be oxidized to a carboxy radical, which can then undergo rapid decarboxylation to generate a carbon-centered radical. princeton.edu This pathway opens up numerous possibilities for the functionalization of the furan ring at the C3 position.

Kinetic and thermodynamic data provide quantitative insights into the feasibility and rates of chemical transformations. While specific data for this compound is scarce, information from related furan compounds offers a valuable reference.

Kinetics: Studies on the gas-phase reactions of furan and its alkylated derivatives with hydroxyl radicals have shown a negative temperature dependence, which indicates that the dominant reaction mechanism under atmospheric and low-temperature combustion conditions is the addition of the OH radical to the furan ring. whiterose.ac.ukacs.org The pressure dependence of these reactions was found to be insignificant under the studied conditions. whiterose.ac.ukacs.org

High-temperature studies (890-1388 K) on the reaction of OH with furan, 2-methylfuran, and 2,5-dimethylfuran (B142691) have provided Arrhenius parameters for these reactions, which are crucial for developing chemical kinetic models for furan combustion. kaust.edu.sa

ReactionRate Coefficient (k) in cm³ mol⁻¹ s⁻¹ (Temperature Range in K)Reference
OH + Furank₁ = 783.39 × T³ exp(1866.7/T) kaust.edu.sa
OH + 2-Methylfurank₂ = 8.85 × 10¹³ exp(-2285/T) kaust.edu.sa
OH + 2,5-Dimethylfurank₃ = 1.03 × 10¹⁴ exp(-2128/T) kaust.edu.sa

Thermodynamics: The thermodynamic properties of furan carboxylic acids have been determined experimentally. For instance, the standard enthalpies of combustion, formation, fusion, and sublimation for furan-2-carboxylic acid provide a baseline for understanding the energetic landscape of such molecules. researchgate.net

Thermodynamic PropertyValue for Furan-2-carboxylic acidReference
Standard enthalpy of combustion (ΔcH°)-2195.4 ± 0.8 kJ/mol researchgate.net
Standard enthalpy of formation (ΔfH°)-443.0 ± 1.0 kJ/mol researchgate.net
Enthalpy of fusion (ΔfusH)21.3 ± 0.8 kJ/mol researchgate.net
Enthalpy of sublimation (ΔsubH)92.2 ± 1.1 kJ/mol researchgate.net

Catalysis is paramount in directing the selective transformation of functionalized furans into value-added chemicals. Various catalytic strategies can be envisioned for this compound.

Acid Catalysis: Brønsted acids can catalyze the reduction of the furan ring. acs.org For instance, trifluoroacetic acid has been used to catalyze the reduction of furans to 2,5-dihydro- and tetrahydrofuran derivatives using silanes as the reducing agent. acs.org This approach could potentially be used to selectively reduce the furan ring of this compound.

Metal-Catalyzed Hydrogenation: The hydrogenation of the furan ring and its substituents is commonly achieved using heterogeneous or homogeneous metal catalysts. Noble metals like palladium, platinum, and rhodium, as well as non-noble metal systems, have been extensively studied for the hydrogenation of furfural and other furan derivatives. mdpi.com The choice of catalyst and reaction conditions can control the selectivity towards reduction of the furan ring, the carboxylic acid, or the carbamoyl group. High-valent rhenium complexes have also been shown to be effective for the chemoselective hydrogenation of carboxylic acids. nih.gov

Photoredox Catalysis: Dual photoredox and transition metal catalysis has emerged as a powerful tool for decarboxylative functionalization. princeton.edusioc.ac.cn This strategy could be applied to this compound to achieve cross-coupling reactions at the C3 position, where the carboxylic acid group is located. By merging photoredox catalysis with nickel or copper catalysis, a wide array of C-C and C-heteroatom bonds can be formed. princeton.edu

Enzymatic and Chemocatalytic Ammoximation: The conversion of furan aldehydes to nitriles or amides can be achieved through ammoximation. For example, 5-hydroxymethylfurfural (B1680220) can be converted to 5-hydroxymethyl-2-furancarbonitrile or 5-hydroxymethyl-2-furfuramide using catalysts like TS-1 and Cu(OAc)₂/TS-1. rsc.org Similar strategies could be explored for the transformation of the carbamoyl group or for the synthesis of related nitrogen-containing furan derivatives.

Derivatization and Analogues of 5 Carbamoylfuran 3 Carboxylic Acid

Design Principles for Structural Analogues

The design of structural analogues of 5-Carbamoylfuran-3-carboxylic acid is guided by the goal of systematically modifying its physicochemical and biological properties. Key strategies involve altering the steric and electronic characteristics of the molecule by introducing a variety of functional groups at different positions. The furan (B31954) ring, the carboxylic acid, and the carbamoyl (B1232498) substituent each offer a handle for chemical modification.

The general principles for designing these analogues often draw from established medicinal chemistry strategies. For instance, isosteric replacement, where a functional group is replaced by another with similar steric and electronic properties, can be employed. The carbamoyl group, for example, could be replaced with other hydrogen-bond donating or accepting groups. Similarly, the furan ring's oxygen could be replaced with sulfur to create a thiophene (B33073) analogue, which can significantly alter the molecule's metabolic stability and biological activity.

Synthesis of Furan-Carboxylic Acid Esters and Amides

The presence of a carboxylic acid group in this compound allows for the straightforward synthesis of a wide range of esters and amides. These reactions are fundamental in organic synthesis and are often employed to enhance a molecule's lipophilicity, modulate its reactivity, or facilitate its transport across biological membranes.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several well-established methods. The most common is Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. britannica.com This method is effective for a variety of alcohols, allowing for the introduction of diverse alkyl and aryl groups.

Another approach is to first convert the carboxylic acid to a more reactive acyl chloride by treating it with a reagent like thionyl chloride or oxalyl chloride. The resulting acyl chloride can then be reacted with an alcohol to form the ester under milder conditions. google.com This two-step process is particularly useful when dealing with sensitive substrates or when Fischer esterification is not feasible.

Amidation: The synthesis of amides from the carboxylic acid group of this compound can be accomplished by coupling it with a primary or secondary amine. Direct reaction of a carboxylic acid with an amine is generally inefficient and requires high temperatures. Therefore, coupling agents are typically used to facilitate the reaction. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed to activate the carboxylic acid, allowing it to react with the amine to form the amide bond. britannica.com

Alternatively, similar to ester synthesis, the carboxylic acid can be converted to an acyl chloride, which then readily reacts with an amine to yield the corresponding amide. google.com This method is highly efficient and provides access to a wide variety of N-substituted amides. A study on the synthesis of furan-3-carboxamides demonstrated the successful reaction of 3-trichloroacetylfuran with various primary and secondary alkyl amines to produce the corresponding amides in good yields. researchgate.net

Modifications of the Carbamoyl Substituent

The carbamoyl group (-CONH2) at the 5-position of the furan ring offers another site for chemical modification, allowing for the introduction of a wide range of substituents to explore structure-activity relationships.

N-Alkylation and N-Acylation

While direct N-alkylation or N-acylation of the primary amide in this compound can be challenging due to the presence of the acidic carboxylic acid proton, these modifications are synthetically accessible. N-alkylation can be achieved by first protecting the carboxylic acid group, for example, as an ester. The protected compound can then be treated with an alkyl halide in the presence of a base to introduce an alkyl group onto the nitrogen atom of the carbamoyl moiety.

N-acylation can be accomplished by reacting the protected furan-5-carboxamide with an acyl chloride or an acid anhydride (B1165640) under basic conditions. These modifications allow for the systematic exploration of the steric and electronic requirements of this part of the molecule.

Incorporation of Diverse Amine Moieties

A more common approach to modifying the carbamoyl substituent is to synthesize the furan-3-carboxylic acid with a pre-functionalized amide at the 5-position. This can be achieved by starting with a furan-3,5-dicarboxylic acid precursor. One of the carboxylic acid groups can be selectively converted to an amide using a variety of amines, followed by manipulation of the second carboxylic acid group.

The synthesis of furan-3-carboxamides from 3-trichloroacetylfuran with a range of primary and secondary amines illustrates the feasibility of incorporating diverse amine moieties. researchgate.net This approach allows for the introduction of various alkyl, aryl, and heterocyclic groups, significantly expanding the chemical space of the analogues.

Functionalization of the Furan Ring

Introducing substituents directly onto the furan ring is a key strategy for modulating the electronic properties and steric profile of this compound analogues.

Introduction of Halogen Substituents

Halogenation of the furan ring can significantly impact a molecule's properties, including its lipophilicity and metabolic stability. The positions on the furan ring available for substitution are the 2- and 4-positions. The Hell-Volhard-Zelinskii (HVZ) reaction is a classic method for the α-halogenation of carboxylic acids. chemistrysteps.comlibretexts.org This reaction involves treating the carboxylic acid with a halogen (bromine or chlorine) in the presence of a catalytic amount of phosphorus or a phosphorus trihalide. libretexts.orgyoutube.com The reaction proceeds through the formation of an acyl halide, which then enolizes, allowing for electrophilic attack by the halogen at the α-position. libretexts.org

While there are no specific reports on the HVZ reaction of this compound, it is plausible that this method could be applied to introduce a halogen at the 2-position of the furan ring, which is α to the carboxylic acid group. The reaction conditions would need to be carefully optimized to avoid side reactions, such as halogenation at other positions or degradation of the furan ring.

The introduction of halogens can also be achieved through other methods, such as direct electrophilic halogenation. However, the reactivity of the furan ring towards electrophiles must be carefully considered, as furan rings can be sensitive to strong electrophilic conditions.

Alkylation and Arylation at Unsubstituted Positions

The furan ring of this compound possesses two unsubstituted carbon atoms at the C-2 and C-4 positions, which are prime targets for alkylation and arylation to generate a diverse range of analogues. The electronic nature of the furan ring, influenced by the electron-withdrawing carboxylic acid and carbamoyl groups, dictates the regioselectivity of these substitution reactions.

Alkylation: Direct C-H alkylation of furan derivatives can be achieved through various methods, including palladium-catalyzed reactions. For instance, the regioselective α-alkylation of furans has been successfully accomplished using alkyl iodides in the presence of a palladium catalyst. nih.gov This method offers a practical route to introduce alkyl chains specifically at the position adjacent to the furan oxygen, which would correspond to the C-2 position in this compound. The reaction conditions, such as the choice of palladium catalyst and ligands, are crucial for achieving high yields and regioselectivity. Another approach involves the reaction of related furanones with aldehydes and triethylsilane, which has been shown to result in C-3 alkylation of 4-(pyrrolidin-1-yl)furan-2(5H)-one, suggesting that the electronic environment of the substrate heavily influences the site of alkylation. nih.gov

Arylation: Palladium-catalyzed cross-coupling reactions are powerful tools for the arylation of heterocyclic compounds. The regioselective arylation of 3-furoate (B1236865) esters with aryl bromides has been demonstrated, where the reaction conditions can be tuned to favor the synthesis of either 2-aryl or 5-aryl products. nih.gov This selectivity is typically controlled by the choice of phosphine (B1218219) ligands and bases. For the arylation of this compound, similar palladium-catalyzed C-H functionalization strategies could be employed. nih.gov The directing effect of the existing substituents would play a critical role in determining the position of arylation. For example, the synthesis of 3-Aryl-3-(furan-2-yl)propanoic acid derivatives has been achieved through the hydroarylation of the corresponding propenoic acids, indicating that the furan ring can participate in electrophilic aromatic substitution-type reactions under superacidic conditions. nih.govmdpi.com

Reaction TypeReagents and ConditionsPotential Position of Substitution on this compound
Alkylation Alkyl iodide, Pd catalystC-2
Aldehyde, TriethylsilaneC-4 (based on related systems)
Arylation Aryl bromide, Pd(0) catalyst, Phosphine ligand, BaseC-2 or C-4 (depending on conditions)
Arene, Brønsted superacid (TfOH)C-2 or C-4

Structure-Reactivity and Structure-Function Relationship Studies of Analogues

The systematic modification of the this compound scaffold allows for the investigation of structure-activity relationships (SAR) and structure-function relationships (SFR). These studies are essential for understanding how different chemical features influence the biological activity and mechanism of action of the compounds.

A study on a series of furan-3-carboxamides revealed that the nature of the substituent on the amide nitrogen significantly impacts their antimicrobial activity. nih.gov Quantitative structure-activity relationship (QSAR) investigations have been applied to correlate various physicochemical parameters of these analogues with their biological effects. nih.gov Such studies help in identifying key structural features responsible for the observed activity and guide the design of more potent derivatives.

Furthermore, the replacement of the furan core with other heterocyclic systems, a strategy known as scaffold hopping, can lead to the discovery of compounds with improved properties. For example, the substitution of a naphtho[2,3-f]indole-5,10-dione scaffold with an anthra[2,3-b]furan-5,10-dione led to derivatives with enhanced antitumor potency. reactionbiology.com This suggests that while the core furan ring is important, its bioisosteric replacement can be a fruitful avenue for lead optimization.

Analogue TypeKey Structural ModificationImpact on Function (Example)
Furan-3-carboxamide (B1318973) DerivativesVariation of N-substituentAltered antimicrobial activity nih.gov
Halogenated Benzofuran AnaloguesPosition of halogen on phenyl ringModulated cytotoxic properties mdpi.com
Scaffold-Hopped AnaloguesReplacement of furan ringImproved antitumor potency reactionbiology.com

Combinatorial Synthesis Approaches for Library Generation

Combinatorial chemistry provides a powerful platform for the rapid generation of large and diverse libraries of compounds, which is invaluable for the discovery of new drug candidates. The synthesis of libraries based on the this compound scaffold can be approached through various strategies.

A key strategy for creating a library of substituted furans involves the use of a versatile building block that can be readily diversified. For example, a library of highly substituted furans has been successfully synthesized starting from 3-iodofurans. mdpi.com These intermediates can undergo a variety of palladium-catalyzed coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions, to introduce a wide range of substituents at the 3-position. A similar approach could be adapted for the C-2 or C-4 positions of a suitably functionalized this compound derivative.

The development of robust and high-throughput synthesis methods is crucial for combinatorial library generation. Copper-catalyzed regioselective synthesis of trisubstituted furans via a tandem cycloaddition of ketones with α,β-unsaturated carboxylic acids offers another efficient route to a library of furan derivatives. nih.gov Furthermore, the synthesis of furan derivatives condensed with other molecular scaffolds, such as carbohydrates, has been reported, expanding the accessible chemical space. researchgate.net

The commercial availability of diverse building blocks, including a wide array of amines and carboxylic acids, facilitates the parallel synthesis of furan-3-carboxamide libraries. The patent literature contains numerous examples of furan-3-carboxamide derivatives synthesized for various applications, indicating that the synthetic methodologies are well-established and amenable to library production. google.comgoogle.com

Combinatorial ApproachKey Reaction/StrategyPotential for this compound Library
Diversification of a common intermediatePalladium-catalyzed cross-coupling of a halo-furan derivativeHigh, allows for diverse substitution at specific positions
Tandem cycloaddition reactionsCopper-catalyzed reaction of ketones and unsaturated carboxylic acidsModerate, may require adaptation for the specific substrate
Parallel amide bond formationReaction of a furan-3-carbonyl chloride with a library of aminesHigh, a straightforward approach to a carboxamide library

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution and the solid state. For 5-Carbamoylfuran-3-carboxylic acid, a comprehensive analysis using various NMR techniques would be required to unambiguously assign all proton and carbon signals and to understand its three-dimensional structure.

While specific experimental spectra for this compound are not widely available in the public domain, a detailed prediction of its NMR data can be made based on the well-established chemical shifts of furan (B31954) derivatives, carboxylic acids, and amides.

¹H and ¹³C NMR for Structural Assignments

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two protons on the furan ring, the protons of the carbamoyl (B1232498) group (-CONH₂), and the acidic proton of the carboxylic acid group (-COOH).

The furan ring protons, H-2 and H-4, would appear as doublets due to coupling with each other. The chemical shifts are influenced by the electron-withdrawing nature of the attached carboxylic acid and carbamoyl groups. The acidic proton of the carboxylic acid is typically observed as a broad singlet at a downfield chemical shift (often >10 ppm), and its presence can be confirmed by its exchange with deuterium (B1214612) oxide (D₂O). The two protons of the primary amide group may appear as two separate broad signals due to restricted rotation around the C-N bond, or as a single broad signal.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all six carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid and the amide functional groups are expected to resonate at the most downfield positions. The four carbons of the furan ring will have distinct chemical shifts based on their substitution pattern.

Predicted ¹H and ¹³C NMR Data:

The following tables provide predicted chemical shift ranges for the protons and carbons of this compound, based on data from similar structures like 3-furoic acid and furan-2-carboxamide. chemicalbook.comnih.gov

Proton Predicted Chemical Shift (ppm) Multiplicity
H-28.0 - 8.4d
H-47.3 - 7.7d
-COOH12.0 - 13.5br s
-CONH₂7.5 - 8.5br s

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C-2145 - 150
C-3118 - 123
C-4110 - 115
C-5155 - 160
-COOH165 - 175
-C(O)NH₂160 - 170

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To confirm the predicted assignments and establish the connectivity of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): A COSY spectrum would show a clear correlation between the two furan protons, H-2 and H-4, confirming their adjacent positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with its directly attached carbon atom. This would definitively link the proton signals for H-2 and H-4 to their corresponding carbon signals (C-2 and C-4).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include:

The carboxylic acid proton (-COOH) to the C-3 and C-4 carbons.

The amide protons (-CONH₂) to the C-5 and C-4 carbons.

The furan proton H-2 to carbons C-3, C-4, and C-5.

The furan proton H-4 to carbons C-2, C-3, and C-5, as well as the carboxylic carbon and the amide carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would reveal through-space interactions between protons, which can help to determine the preferred conformation of the molecule, particularly the orientation of the carbamoyl and carboxylic acid groups relative to the furan ring.

Solid-State NMR for Polymorphic Studies

In the solid state, molecules can adopt different packing arrangements, leading to polymorphism. Solid-state NMR (ssNMR) is a powerful technique to study these different crystalline forms. By analyzing the chemical shifts and line widths in a solid-state ¹³C CPMAS (Cross-Polarization Magic Angle Spinning) spectrum, different polymorphs of this compound could be identified and characterized. Each polymorph would likely exhibit a unique set of carbon chemical shifts due to the distinct local electronic environments in the different crystal lattices.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their bonding environments.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound is expected to be rich with characteristic absorption bands corresponding to its functional groups.

O-H Stretch (Carboxylic Acid): A very broad and strong absorption is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration in a carboxylic acid dimer. guidechem.commdpi.com

N-H Stretch (Amide): Two bands, corresponding to the symmetric and asymmetric stretching of the N-H bonds in the primary amide, are expected around 3400-3100 cm⁻¹.

C=O Stretch (Carboxylic Acid and Amide): Two distinct carbonyl stretching bands are predicted. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹. The amide I band (primarily C=O stretch) is expected in the region of 1650-1680 cm⁻¹. guidechem.com

C-O Stretch (Carboxylic Acid): A strong band for the C-O stretching vibration of the carboxylic acid should be present between 1210 and 1320 cm⁻¹. guidechem.com

Furan Ring Vibrations: Characteristic absorptions for the furan ring, including C-H and C-O-C stretching, are expected in the fingerprint region (below 1500 cm⁻¹).

Functional Group Vibrational Mode Predicted IR Absorption (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch2500 - 3300Strong, Broad
AmideN-H Stretch3400 - 3100Medium (two bands)
Carboxylic AcidC=O Stretch1700 - 1725Strong
AmideC=O Stretch (Amide I)1650 - 1680Strong
AmideN-H Bend (Amide II)1620 - 1650Medium
Furan RingC=C Stretch~1580, ~1470Medium
Carboxylic AcidC-O Stretch1210 - 1320Strong

Table 3: Predicted Characteristic IR Absorptions for this compound

Raman Spectroscopy for Molecular Vibrations and Crystal Forms

Raman spectroscopy, being complementary to IR spectroscopy, is particularly useful for observing non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would provide further confirmation of the molecular structure.

The C=C stretching vibrations of the furan ring are expected to produce strong signals in the Raman spectrum. The symmetric stretching of the carboxylate group, if the compound exists in a deprotonated form or in specific hydrogen bonding networks, would also be Raman active.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of a compound by measuring its mass with very high accuracy. The theoretical exact mass of the neutral molecule of this compound (C₆H₅NO₄) is 155.0219 u. In a typical HRMS experiment, the compound would be ionized, most commonly forming a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻.

Table 1: Theoretical Exact Masses for Ions of this compound

Ion SpeciesMolecular FormulaTheoretical Exact Mass (u)
[M+H]⁺C₆H₆NO₄⁺156.0297
[M+Na]⁺C₆H₅NNaO₄⁺178.0116
[M-H]⁻C₆H₄NO₄⁻154.0140

The experimentally measured mass from an HRMS instrument would be compared to these theoretical values to confirm the elemental composition.

Fragmentation Patterns for Structural Information

In mass spectrometry, after ionization, molecules can break apart into smaller charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the structure of the parent molecule. For this compound, fragmentation would likely be initiated by the loss of small, stable neutral molecules. rsc.orgresearchgate.netlibretexts.orgnist.gov

Key expected fragmentation pathways for the [M+H]⁺ ion would include:

Loss of water (H₂O): A peak corresponding to [M+H - H₂O]⁺ could be observed, resulting from the loss of a water molecule from the carboxylic acid group.

Loss of carbon monoxide (CO): Decarbonylation is a common fragmentation pathway for furan rings.

Loss of the carboxyl group (•COOH): This would result in a significant fragment ion.

Loss of the carbamoyl group (•CONH₂): Cleavage of the C-C bond between the furan ring and the carbamoyl group would also be an expected fragmentation.

Table 2: Predicted Major Fragment Ions of this compound in MS/MS

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral Loss
156.0297139.0236NH₃
156.0297138.0191H₂O
156.0297112.0395CO₂
138.0191110.0238CO

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Structure Determination

To perform single crystal X-ray diffraction, a high-quality, single crystal of this compound would be required. The crystal would be irradiated with a beam of X-rays, and the resulting diffraction pattern would be analyzed to build a model of the electron density, from which the atomic positions can be determined. nih.govnist.gov This analysis would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. Furthermore, it would reveal details of the intermolecular interactions, such as hydrogen bonding between the carboxylic acid and carbamoyl groups, which dictate the crystal packing.

While no specific published crystal structure for this compound is currently available, a hypothetical dataset based on similar small organic molecules is presented below.

Table 3: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)5.2
c (Å)14.3
α (°)90
β (°)105
γ (°)90
Volume (ų)610
Z4

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. snnu.edu.cnsigmaaldrich.com It provides information on the crystalline phases present and can be used for quality control. A PXRD pattern for a pure, crystalline sample of this compound would show a unique set of peaks at specific 2θ angles. This pattern could be used to identify the compound and assess its purity. In the absence of a reference pattern, PXRD can confirm the crystallinity of a synthesized batch.

Chiroptical Spectroscopy (if applicable for chiral derivatives)

This compound itself is not chiral. However, if a chiral derivative were to be synthesized, for example, by introducing a stereocenter in a side chain or by forming a chiral salt, chiroptical spectroscopy techniques such as circular dichroism (CD) would be applicable. researchgate.netgoogle.comsigmaaldrich.com CD spectroscopy measures the differential absorption of left and right circularly polarized light and is a powerful tool for studying chiral molecules. The resulting CD spectrum would be characteristic of the specific enantiomer and could be used to determine its absolute configuration and enantiomeric purity.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemistry of chiral molecules. Since this compound possesses a chiral center, CD spectroscopy would be instrumental in determining its absolute configuration and studying its conformational dynamics in solution.

The chiroptical properties of furan derivatives are influenced by the nature and position of substituents on the furan ring. nih.govacs.orgresearchgate.net The electronic transitions of the furan chromophore, coupled with the chiral environment induced by the substituents, would give rise to a characteristic CD spectrum. It is anticipated that the CD spectrum would exhibit Cotton effects corresponding to the π-π* and n-π* transitions of the furan ring and the carboxyl and carbamoyl groups. The sign and magnitude of these Cotton effects would be directly related to the absolute configuration of the chiral center. nih.gov For instance, studies on other chiral amides have shown a correlation between the sign of the exciton (B1674681) chirality and the absolute configuration. researchgate.net

While a specific CD spectrum for this compound is not available, a hypothetical spectrum can be predicted based on known chromophores.

Table 1: Predicted Chromophores and their Expected Wavelength Maxima (λmax) for this compound

ChromophorePredicted λmax (nm)
Furan π-π~200-230
Carboxylic acid n-π~210-220
Carboxamide n-π~210-240
Carboxylic acid π-πBelow 200
Carboxamide π-π*Below 200

This table is predictive and based on general spectroscopic principles.

Further research involving the synthesis of enantiomerically pure this compound and subsequent CD analysis is required to validate these predictions and fully elucidate its chiroptical properties. The use of computational methods, such as time-dependent density functional theory (TD-DFT), could also aid in predicting and interpreting the CD spectrum.

Advanced Analytical Techniques for Purity and Identity Confirmation

Ensuring the purity and confirming the identity of a pharmaceutical intermediate like this compound is paramount. A combination of advanced chromatographic and spectrometric techniques is typically employed for this purpose.

The primary method for assessing the purity of non-volatile, polar organic compounds like this compound is High-Performance Liquid Chromatography (HPLC). A reversed-phase HPLC method would likely be developed using a C18 column. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acidic modifier such as formic acid or acetic acid to ensure the carboxylic acid is in its protonated form. researchgate.net

For chiral purity, specialized chiral HPLC columns would be necessary. Cyclodextrin-based or polysaccharide-based chiral stationary phases have proven effective for the separation of enantiomers of various chiral furan derivatives. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable for identity confirmation and the detection of trace impurities. Electrospray ionization (ESI) in negative ion mode would be suitable for detecting the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition. rsc.org Fragmentation patterns observed in the MS/MS spectrum would offer further structural confirmation.

Table 2: Hypothetical Analytical Parameters for Purity and Identity Confirmation of this compound

TechniqueColumn/ParametersDetectionExpected Results
Purity (HPLC) C18 reversed-phase, 4.6 x 150 mm, 5 µmUV at ~254 nmA single major peak indicating high purity.
Gradient elution with water/acetonitrile + 0.1% formic acid
Chiral Purity (Chiral HPLC) Cyclodextrin-based chiral stationary phaseUV at ~254 nmBaseline separation of enantiomers.
Isocratic elution with hexane/isopropanol
Identity (LC-MS) C18 reversed-phaseESI-[M-H]⁻ ion corresponding to the molecular weight.
Gradient elution with water/methanol + 0.1% formic acid
Identity (LC-HRMS) C18 reversed-phaseESI- TOF or OrbitrapAccurate mass measurement confirming the molecular formula C₆H₅NO₄.
Impurity Profiling (LC-MS/MS) C18 reversed-phaseESI- with collision-induced dissociation (CID)Fragmentation pattern consistent with the structure, allowing for identification of impurities.

This table represents a hypothetical set of methods and expected outcomes based on the analysis of similar compounds.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular structure and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for predicting the structural and spectral properties of organic molecules. nih.gov For 5-Carbamoylfuran-3-carboxylic acid, DFT calculations, often using a hybrid functional like B3LYP, would be employed to determine its optimized molecular geometry, where all atoms are in their lowest energy positions. nih.govnih.gov This process reveals key structural parameters such as bond lengths, bond angles, and dihedral angles.

A crucial output of DFT calculations is the description of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's electronic stability and reactivity. nih.govquora.com For a typical carboxylic acid, the HOMO is often localized on the oxygen atoms of the carboxyl group, while the LUMO is centered on the carbonyl carbon. quora.com In the case of this compound, the conjugated π-system of the furan (B31954) ring would also significantly contribute to the frontier orbitals. nih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties for a Heterocyclic Carboxylic Acid (Note: This table is illustrative and based on typical values for similar compounds, as specific data for this compound is not publicly available.)

PropertyCalculated ValueUnit
HOMO Energy-6.5eV
LUMO Energy-1.8eV
HOMO-LUMO Gap4.7eV
Dipole Moment3.2Debye

Conformation Analysis and Energy Landscapes

The three-dimensional structure of a molecule can significantly influence its physical and biological properties. This compound has rotational freedom around the single bonds connecting the furan ring to the carboxylic acid and carbamoyl (B1232498) groups. Conformational analysis aims to identify the stable conformers (rotational isomers) and the energy barriers between them.

This is typically done by systematically rotating the relevant dihedral angles and calculating the energy at each step using quantum chemical methods. The resulting data is used to construct a potential energy surface or a conformational energy landscape, which maps the energy of the molecule as a function of its geometry. nih.govnih.gov Studies on similar carboxylic acids have shown that the syn and anti conformations of the carboxyl group can have significantly different energies, and the presence of intramolecular hydrogen bonds can stabilize certain conformers. nih.gov For this compound, an intramolecular hydrogen bond between the carboxylic acid proton and the carbamoyl oxygen is a plausible stabilizing interaction that would be investigated.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. lew.ro

Study of Intermolecular Interactions and Solvent Effects

The behavior of this compound in a real-world system is heavily influenced by its interactions with surrounding molecules, particularly solvents like water. MD simulations can explicitly model these interactions. By placing the molecule in a box of solvent molecules (e.g., water), an MD simulation can track the formation and breaking of hydrogen bonds between the solute and solvent. mdpi.com

These simulations provide insights into how the solvent affects the conformational preferences of the molecule. For instance, in aqueous solution, the strong hydrogen bonding between water and the carboxylic acid and carbamoyl groups would be a dominant factor in its solubility and dynamic behavior. mdpi.com The strength and nature of these intermolecular interactions, whether hydrogen bonds, van der Waals forces, or electrostatic interactions, can be quantified from the simulation trajectory. nih.gov

Table 2: Illustrative Intermolecular Interaction Parameters from an MD Simulation (Note: This table is illustrative and based on typical values for similar compounds, as specific data for this compound is not publicly available.)

Interaction TypeAverage Number of InteractionsAverage Lifespan
Carboxylic Acid - Water H-bonds3.52.1 ps
Carbamoyl - Water H-bonds2.81.9 ps
Furan Oxygen - Water H-bonds0.51.2 ps

Conformational Dynamics in Solution

MD simulations are also ideal for studying the conformational dynamics of this compound in solution. Unlike the static picture from quantum calculations, MD shows how the molecule transitions between different conformations over time. lew.ro The simulation can reveal the timescales of these transitions and the relative populations of different conformers at a given temperature.

Analysis of the MD trajectory can provide the potential of mean force (PMF) along a specific reaction coordinate, such as a dihedral angle. The PMF represents the free energy landscape of the conformational change in the presence of the solvent, which can be different from the gas-phase energy landscape calculated by quantum methods. nih.gov This information is critical for understanding how the molecule behaves in a dynamic, solvated environment, which is more representative of its state in many chemical and biological processes.

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms through computational methods provides profound insights into the kinetics and thermodynamics of chemical transformations. This typically involves mapping the potential energy surface of a reaction to identify key intermediates and transition states.

Transition State Characterization and Activation Barriers

A thorough search of scientific literature did not yield any studies that specifically characterize the transition states or calculate the activation barriers for reactions involving this compound. For related furan-carboxamide compounds, computational techniques like Density Functional Theory (DFT) are commonly employed to model reaction pathways, such as synthesis or degradation. These studies would typically calculate the Gibbs free energy of activation (ΔG‡) to determine the feasibility and rate of a proposed mechanism. However, no such data has been published for the title compound.

Reaction Coordinate Analysis

Similarly, no reaction coordinate analyses for this compound have been reported. This type of analysis follows the geometric and energetic changes of a molecular system as it proceeds from reactants to products. The resulting reaction coordinate diagram visualizes the energy profile, including the energies of reactants, products, intermediates, and transition states. The absence of this analysis means that the specific pathways for its formation or reaction remain computationally uncharacterized.

In Silico Prediction of Molecular Properties and Reactivity Descriptors

The prediction of molecular properties and reactivity through computational means is a cornerstone of modern chemical research. DFT and other quantum chemical methods are used to calculate a variety of electronic and structural descriptors that predict a molecule's behavior.

While general properties for many compounds are available in large databases, detailed computational studies providing specific reactivity descriptors for this compound are not available. For context, such a study would typically report values like those in the hypothetical table below.

Interactive Table: Hypothetical Reactivity Descriptors for this compound

Note: The following data is illustrative and not based on actual published research for this specific molecule.

DescriptorHypothetical ValueSignificance
HOMO Energy-7.2 eVHighest Occupied Molecular Orbital; relates to electron-donating ability.
LUMO Energy-1.5 eVLowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap5.7 eVEnergy difference indicating chemical stability and reactivity.
Ionization Potential7.2 eVEnergy required to remove an electron.
Electron Affinity1.5 eVEnergy released upon gaining an electron.
Electronegativity (χ)4.35 eVA measure of the ability to attract electrons.
Chemical Hardness (η)2.85 eVResistance to change in electron distribution.
Dipole Moment3.5 DIndicates the overall polarity of the molecule.

Virtual Screening and Ligand-Target Docking Studies (Mechanistic Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Identification of Potential Binding Sites

No published virtual screening or docking studies were found that identify potential protein binding sites for this compound. Research on analogous furan-based carboxylic acids often investigates their binding to enzymes like tyrosinase or pyruvate (B1213749) dehydrogenase, but the specific interactions of the title compound have not been explored.

Prediction of Binding Modes and Interaction Energies

Consequently, there are no predictions of binding modes or calculations of interaction energies for this compound available in the literature. A typical docking study would provide a binding affinity score (often in kcal/mol) and detail the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and amino acid residues in the target's active site. The lack of this information precludes any mechanistic discussion of its potential biological activity from a computational standpoint.

Biological and Pharmacological Relevance: Mechanistic Insights

Investigation of Enzyme Inhibition Mechanisms

Comprehensive searches of scientific literature and databases have revealed a notable absence of studies focused on the enzyme inhibition mechanisms of 5-Carbamoylfuran-3-carboxylic acid. While the carboxylic acid moiety is a common feature in many enzyme inhibitors, specific research into the inhibitory activity of this particular compound has not been reported.

There is currently no available data on the kinetic characterization of interactions between this compound and any enzyme. Studies determining inhibition constants (Kᵢ), IC₅₀ values, or the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) for this compound have not been published.

As of the latest available information, no specific enzyme targets for this compound have been identified in the scientific literature. Consequently, there is no information regarding its substrate specificity. Research has been conducted on other carboxylic acid-containing molecules, which have shown inhibitory activity against enzymes such as carbonic anhydrases and sirtuins. However, these findings are not directly applicable to this compound without specific experimental validation.

Due to the lack of identified enzyme targets and co-crystallization studies, the structural basis for any potential enzyme-ligand recognition involving this compound remains unknown. Structural studies, often employing techniques like X-ray crystallography or cryo-electron microscopy, are essential for elucidating the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the binding of a ligand to an enzyme's active or allosteric site. No such studies have been reported for this compound.

Receptor Binding and Modulation Studies

Similar to the lack of enzyme inhibition data, there is a significant gap in the literature regarding the interaction of this compound with any physiological receptors.

No studies have been published that profile the interaction of this compound with any known receptors. Therefore, data on its binding affinity (Kd), receptor selectivity, and functional activity (agonist, antagonist, or inverse agonist) are not available. While research exists on how other carboxylic acids bind to receptors like the hydroxycarboxylic acid receptors (HCARs), this information cannot be extrapolated to this compound without dedicated investigation.

There is no evidence in the current body of scientific literature to suggest that this compound acts as an allosteric modulator of any receptor. Allosteric modulators bind to a site on a receptor distinct from the primary (orthosteric) binding site, causing a conformational change that can potentiate or inhibit the effect of the endogenous ligand. The investigation of such mechanisms for this specific compound has not been documented.

Biochemical Pathway Interrogation

Currently, there is a lack of published research specifically detailing the effects of this compound on cellular metabolism and signaling.

Effects on Metabolic Pathways

No studies have been identified that directly investigate the impact of this compound on specific metabolic pathways. Research on other carboxylic acids has shown that they can be metabolically activated, for instance through glucuronidation, which can influence their biological activity and potential toxicity. nih.gov Furthermore, certain carboxylic acids are known to act as signaling molecules that can perturb metabolic states in organisms like Arabidopsis by affecting related metabolic pathways. ijabbr.com However, without direct experimental evidence, it is not possible to extrapolate these general findings to this compound.

Influence on Signal Transduction Cascades

Similarly, there is no available data on the influence of this compound on signal transduction cascades. While some indole-3-carboxylic acid derivatives have been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, this is a distinct chemical class from furan-based carboxylic acids. mdpi.com The potential for this compound to modulate signaling pathways remains an open area for future investigation.

Antimicrobial Mechanisms of Action

While some furan (B31954) derivatives exhibit antimicrobial properties, the specific mechanisms for this compound have not been elucidated.

Disruption of Cellular Processes

There is no direct evidence to suggest that this compound disrupts microbial cellular processes. Studies on other furan-containing molecules, such as furan-2-carboxamides, have demonstrated antibiofilm activity against pathogens like Pseudomonas aeruginosa by potentially targeting quorum sensing pathways. nih.gov Another compound, coumarin-3-carboxylic acid, has been shown to disrupt the cell membrane integrity of plant pathogens. nih.govnih.gov These examples highlight potential mechanisms for furan derivatives, but specific data for the title compound is absent.

Inhibition of Microbial Virulence Factors

No research has been published detailing the inhibition of specific microbial virulence factors by this compound. The aforementioned study on furan-2-carboxamides indicated a reduction in virulence factors like pyocyanin (B1662382) and proteases in P. aeruginosa, suggesting that this class of compounds can interfere with bacterial pathogenicity. nih.gov

Structural Biology of Compound-Macromolecule Complexes

To date, no structural biology studies, such as X-ray crystallography or NMR spectroscopy, have been reported that resolve the three-dimensional structure of this compound in complex with a biological macromolecule. Such studies are crucial for understanding the molecular basis of a compound's activity and for guiding structure-based drug design. For instance, the crystal structures of indole-3-carboxylic acid derivatives in complex with AMPK have provided valuable insights into their mechanism of activation. mdpi.com

Co-crystallization and Cryo-EM Studies for Atomic Resolution Insights

A thorough investigation of publicly available scientific literature and structural databases reveals a notable absence of co-crystallization or cryogenic electron microscopy (cryo-EM) studies for the specific chemical compound this compound. As of the latest searches, there are no deposited structures in the Protein Data Bank (PDB) that feature this compound as a ligand.

This indicates that, to date, the three-dimensional atomic-level interactions of this compound with any biological macromolecule, such as proteins or nucleic acids, have not been elucidated and published in the public domain. Structural biology techniques like X-ray co-crystallography and cryo-EM are pivotal for understanding the precise binding mode of a molecule within the active or allosteric site of a biological target. Such studies provide critical insights into the mechanism of action, underpinning the molecular basis for a compound's pharmacological or biological activity.

The lack of such structural data for this compound means that any discussion of its potential binding interactions remains speculative and cannot be substantiated with high-resolution structural evidence. Future research in this area would be invaluable for identifying its molecular targets and for guiding any potential structure-based drug design efforts.

Emerging Applications and Material Science Perspectives

Supramolecular Chemistry and Self-Assembly

The presence of strong hydrogen bond donors (–OH and –NH₂) and acceptors (C=O and furan (B31954) oxygen) makes 5-Carbamoylfuran-3-carboxylic acid an excellent building block for designing complex supramolecular structures.

Crystal engineering relies on understanding and utilizing intermolecular interactions to design solid-state structures with desired properties. The functional groups on this compound allow for the formation of predictable and robust hydrogen-bonding patterns known as supramolecular synthons.

The carboxylic acid group is well-known to form a highly stable cyclic dimer synthon through O–H···O=C interactions. Simultaneously, the primary amide group can form either a dimer or a one-dimensional chain (catemer) via N–H···O=C hydrogen bonds. The interplay between these powerful synthons, along with potential N–H···O(furan) or C–H···O interactions, allows for the construction of intricate and high-dimensional networks. The relative orientation of the functional groups on the furan scaffold dictates the geometry of these assemblies. This predictability makes the molecule a promising target for the rational design of new crystalline materials. For instance, compounds like benzene-1,3,5-tricarboxamides are known to form one-dimensional, rod-like structures stabilized by threefold H-bonding, highlighting the power of amide groups in directing self-assembly. rsc.org

Table 1: Potential Hydrogen Bond Synthons for this compound

Synthon Type Interacting Groups Description
Homosynthon Carboxylic Acid – Carboxylic Acid A robust and highly predictable cyclic dimer formed between two acid groups.
Homosynthon Amide – Amide Can form either a cyclic dimer or a linear chain (catemer) through N-H···O=C bonds.
Heterosynthon Carboxylic Acid – Amide A strong interaction where the acidic proton donates to the amide carbonyl oxygen.
Heterosynthon Amide – Furan The amide N-H can act as a donor to the furan ring's oxygen atom, which acts as an acceptor.

The dual functionality of this compound makes it an ideal candidate for forming both salts and cocrystals, which are multi-component crystals that can significantly modify physicochemical properties like solubility, stability, and melting point.

Salts: The acidic proton of the carboxylic acid group can be transferred to a basic molecule, such as an amine, to form a salt. This process is a common strategy in medicinal chemistry to improve the aqueous solubility and bioavailability of drug candidates. The formation of an ionic salt involves the reaction of the carboxylic acid with a suitable base.

Cocrystals: Cocrystallization involves combining the target molecule with a neutral coformer molecule through non-covalent interactions, primarily hydrogen bonding. The carboxylic acid and amide groups of this compound can form reliable hydrogen bonds with a wide variety of coformers. The ability to form cocrystals is a powerful tool for tuning material properties. For example, melamine (B1676169) and its derivatives are well-known to co-assemble with acids to form highly ordered structures. rsc.org

Table 2: Potential Coformers for Cocrystal Formation with this compound

Coformer Class Example Rationale for Interaction
Amides Isonicotinamide Forms acid-pyridine or amide-amide heterosynthons.
Carboxylic Acids Adipic Acid Forms acid-acid or acid-amide heterosynthons.
Alcohols 1,4-Butanediol The hydroxyl group can donate to the carbonyls or accept from the acid/amide protons.
N-Heterocycles Pyrazine The nitrogen atoms are effective hydrogen bond acceptors for the carboxylic acid.

Catalytic Applications

The functional groups within this compound endow it with the potential to participate in catalytic processes, either as a ligand for metal catalysts or as an organocatalyst itself.

Carboxylic acids are versatile ligands in transition metal catalysis. nih.govprinceton.edu Upon deprotonation, the resulting carboxylate can coordinate to a metal center in a monodentate or bidentate fashion. This interaction is central to many catalytic cycles. For example, palladium carboxylates are common catalysts, and carboxylic acid additives can significantly influence reaction efficiency in C-N bond formation and other cross-coupling reactions. nih.gov The combination of a carboxylate with other nearby donor atoms (the furan oxygen or the amide oxygen) could allow this compound to act as a bidentate or even tridentate ligand, providing stability to the metal complex. Such ligands are crucial in directing the stereoselectivity and reactivity of catalytic transformations, including C-H activation. snnu.edu.cn The merger of photoredox and transition metal catalysis, known as metallaphotoredox catalysis, often utilizes carboxylic acids as readily available and adaptive functional groups for a variety of transformations. nih.govbohrium.com

Table 3: Potential Metal-Catalyzed Reactions Using Carboxylate Ligands

Reaction Type Common Metal Role of Carboxylate Ligand
Cross-Coupling (e.g., Suzuki, Heck) Palladium (Pd) Stabilizes the active Pd(II) species; can act as a leaving group. nih.gov
C-H Functionalization Rhodium (Rh), Iridium (Ir), Cobalt (Co) Acts as an internal base and a directing group to facilitate metallacycle formation. snnu.edu.cn
Decarboxylative Coupling Copper (Cu), Nickel (Ni) The acid is a substrate that ligates to the metal before undergoing decarboxylation to form a radical or organometallic intermediate. nih.govbohrium.com
Oxidation Reactions Various Can stabilize high-valent metal-oxo species or act as a proton shuttle.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. This compound has the potential to act as a Brønsted acid catalyst, where its carboxylic acid proton could activate electrophiles, such as carbonyls or imines, by protonation. This mode of catalysis is fundamental to many organic transformations. Research has shown that even inwardly directed carboxylic acids within synthetic receptors can catalyze reactions like epoxide ring-opening cyclizations. nih.gov Furthermore, the amide group, through hydrogen bonding, could help in substrate binding and orientation, contributing to the catalytic process. Isothioureas have been shown to catalyze reactions through the generation of ammonium (B1175870) enolates from carboxylic acids, a field where this molecule could potentially be explored as a substrate. core.ac.uk

Agricultural Chemistry Applications

Furan derivatives are a well-established class of compounds in agricultural science, exhibiting a wide range of biological activities. ijsrst.com Many natural and synthetic furan-containing molecules are used as insecticides, fungicides, and herbicides. researchgate.netutripoli.edu.ly The furan ring is a key structural motif in many bioactive compounds. researchgate.net

For example, various furan carboxamides have been investigated for their potent biological activities. ontosight.ai Similarly, substituted 3-furoic acid derivatives have shown antimicrobial activity against plant pathogens like Escherichia coli. utripoli.edu.ly Given that this compound combines both the furan nucleus and the carboxamide group, it represents a logical candidate for screening in agrochemical applications. Its structure could potentially interact with biological targets in pests or fungi, disrupting their metabolic processes. The development of new agrochemicals is crucial for crop protection, and furan-based scaffolds continue to be a promising area of research.

Interaction with Plant Physiological Processes

There is currently no available scientific literature detailing the specific interactions of this compound with plant physiological processes. Research on the broader class of furan-based compounds suggests potential bioactivity, but direct studies on this specific molecule's effect on plant growth, development, or stress response are absent from public databases.

Non-Toxic Pest Control Mechanisms

Similarly, information regarding the application of this compound in non-toxic pest control is not present in the available scientific and patent literature. While some carboxylic acids and furan derivatives have been investigated for pesticidal or insect-repelling properties, no such studies have been published for this compound.

Contribution to Novel Material Development

The potential for this compound to contribute to the development of new materials is an area that remains largely unexplored. The bifunctional nature of the molecule, containing both a carboxylic acid and a carbamoyl (B1232498) group attached to a furan ring, theoretically allows for its use as a monomer or an additive in polymer synthesis. However, specific research to this effect is not documented.

Use in Functional Coatings

There is no available research or patent data on the use of this compound in the formulation of functional coatings. While various carboxylic acids and furan-based polymers are utilized in the coatings industry to enhance properties such as adhesion, corrosion resistance, or antimicrobial activity, the specific contribution of this compound has not been investigated.

Table 2: Application of Furan Derivatives in Functional Materials

Furan DerivativeApplication AreaFunctionCitations
Furan-3-carboxylic acid derivativesPolymer AdditivesLight stabilization. google.com
Furan-2,5-dicarboxylic acid (FDCA)Functional CoatingsPrecursor for bio-based resins. acs.org
This compoundNot ApplicableNo data available.

This table illustrates the types of applications for related furan compounds, as no specific information is available for this compound.

Future Research Directions and Translational Opportunities

Development of More Efficient and Sustainable Synthetic Routes

The future of 5-Carbamoylfuran-3-carboxylic acid is intrinsically linked to the development of green and sustainable synthesis methods. Current research emphasizes the shift from petroleum-based feedstocks to renewable biomass. rsc.org A primary focus is the catalytic conversion of carbohydrates, such as sugars derived from cellulose (B213188) and hemicellulose, into furanic aldehydes like 5-hydroxymethylfurfural (B1680220) (HMF), which serve as key intermediates. rsc.orgrsc.org

Future research will likely concentrate on:

Biocatalysis: Employing enzymes and whole-cell systems for the synthesis of furan (B31954) derivatives offers high selectivity and mild reaction conditions. acs.orgfrontiersin.orgnih.gov Research into novel enzymes and the optimization of biocatalytic pathways could lead to more environmentally friendly and efficient production processes. acs.org

Chemo-enzymatic Cascades: Combining chemical and biological catalysis can leverage the advantages of both, potentially streamlining the conversion of raw biomass to the final product. nih.gov

Advanced Catalysts: The development of robust and recyclable catalysts, such as gold nanoparticles, is crucial for the efficient oxidation of HMF to furan dicarboxylic acids. acs.orgkit.edu Overcoming issues like catalyst deactivation from impurities in biomass-derived feedstocks remains a key challenge. acs.orgkit.edu

Synthesis ApproachPrecursorPotential AdvantagesKey Research Challenge
Biocatalysis Sugars (from biomass)High selectivity, mild conditions, environmentally friendly. acs.orgnih.govDiscovery and engineering of efficient enzymes. acs.org
Chemical Catalysis 5-Hydroxymethylfurfural (HMF)High yield and conversion rates. acs.orgkit.eduCatalyst stability and tolerance to impurities. acs.orgkit.edu
Chemo-enzymatic Biomass hydrolysateIntegrated process, potentially fewer purification steps. nih.govCompatibility of chemical and biological steps.

Exploration of Novel Derivatization Strategies for Enhanced Properties

The functional groups of this compound—a carboxylic acid and a carbamoyl (B1232498) (amide) group—offer rich opportunities for derivatization. Creating new derivatives is a key strategy for tailoring the compound's properties for specific applications. ijabbr.com

Key areas for exploration include:

Polymer Monomers: Derivatizing the carboxylic acid group to form esters or reacting both functional groups can produce monomers for novel bio-based polyesters, polyamides, and polyimides. sciengine.commdpi.combohrium.com These polymers are being investigated as sustainable alternatives to petroleum-based plastics in packaging, automotive, and electronics industries. sciengine.comboku.ac.at

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and its derivatives and evaluating their biological activity can lead to the discovery of new drug candidates. ijabbr.commdpi.com For furan carboxamides, SAR studies have been used to optimize antimicrobial and anticancer properties. mdpi.commdpi.com

Bioisosteric Replacement: In drug design, replacing parts of a known active molecule with other groups (like replacing a furanone ring with a furan-2-carboxamide) can lead to compounds with improved stability and activity. nih.gov

Application of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

To optimize the synthesis of this compound and its derivatives, a deep understanding of reaction kinetics and mechanisms is essential. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical parameters. wikipedia.orgmt.comfda.gov

Future applications in this area include:

Real-Time Monitoring: Using in-line spectroscopic tools like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can provide real-time data on the concentrations of reactants, intermediates, and products. americanpharmaceuticalreview.comrsc.org This allows for precise control over reaction conditions to maximize yield and purity.

Kinetic and Mechanistic Studies: The data from real-time monitoring can be used to develop accurate kinetic models of the synthesis reactions. americanpharmaceuticalreview.com This fundamental understanding is crucial for process optimization, scale-up, and ensuring consistent product quality.

Flow Chemistry Integration: PAT tools are particularly valuable for continuous flow manufacturing, where real-time analysis enables rapid optimization and feedback control of the process. americanpharmaceuticalreview.comrsc.org

Integration of Machine Learning and AI in Compound Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and design of new molecules. nih.gov These computational tools can analyze vast datasets to predict the properties of novel compounds and suggest promising synthetic routes.

Opportunities for the application of AI include:

Generative Modeling: AI models can be trained to design novel furan derivatives with desired properties, such as high biological activity or specific physical characteristics for polymer applications. nih.govyoutube.com These models can explore the vast chemical space more efficiently than traditional methods. youtube.com

Property Prediction: Machine learning algorithms can predict the physicochemical properties, biological activity, and toxicity of new derivatives, allowing researchers to prioritize the most promising candidates for synthesis and testing. ontosight.ai

Synthesis Planning: AI can assist in designing the most efficient synthetic pathways by proposing reaction steps and conditions, accelerating the development process. nih.govyoutube.com

AI/ML ApplicationDescriptionPotential Impact
Generative Design Creates novel molecular structures with desired properties. youtube.comAccelerates the discovery of new materials and drug candidates.
Property Prediction Predicts biological activity and physical properties. ontosight.aiReduces the need for extensive experimental screening.
Synthesis Planning Suggests optimal synthetic routes to target molecules. nih.govImproves the efficiency of chemical synthesis.

Expanding the Scope of Biological Target Identification and Mechanistic Understanding

Furan derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ontosight.aiontosight.aiontosight.ai A key area of future research is to identify the specific biological targets of this compound and its derivatives and to elucidate their mechanisms of action.

Future research should focus on:

High-Throughput Screening: Screening libraries of derivatives against a wide range of biological targets (e.g., enzymes, receptors) can identify new therapeutic applications. ontosight.ainih.gov

Computational Docking: Molecular docking studies can predict how these compounds bind to protein targets, providing insights into their mechanism of action and guiding the design of more potent and selective derivatives. nih.govnih.gov

Mechanism of Action Studies: Once a biological activity is identified, detailed studies are needed to understand the downstream cellular effects, such as the induction of apoptosis in cancer cells or the inhibition of bacterial cell division. mdpi.comnih.gov For example, studies have shown that some furan derivatives can interfere with mitochondrial function and cell division in pathogens. nih.gov

Investigating the Compound's Role in Green Chemistry Methodologies

The bio-based origin of this compound makes it a key player in the development of a more sustainable chemical industry. rsc.orgbiofuranchem.commdpi.com Its furan core is derived from renewable biomass, offering a green alternative to aromatic compounds derived from petroleum. rsc.org

Future contributions to green chemistry include:

Platform Chemical: Establishing this compound and related furanics like 2,5-Furandicarboxylic acid (FDCA) as versatile platform chemicals from which a wide array of other valuable chemicals can be synthesized. rsc.orgrsc.orgrsc.org

Sustainable Polymers: Using the compound as a monomer for recyclable or biodegradable polymers, such as polyethylene (B3416737) furoate (PEF), which can replace petroleum-based plastics like PET. biofuranchem.comrsc.orgboku.ac.at

Circular Economy: Developing efficient chemical or enzymatic recycling processes for polymers derived from this compound to create a closed-loop life cycle for these materials. boku.ac.at

Interdisciplinary Research Collaborations for Comprehensive Characterization

Realizing the full potential of this compound requires a multidisciplinary approach. Collaboration between experts in different fields is essential for a comprehensive understanding and application of this compound.

Key areas for collaboration include:

Chemistry and Biology: Synthetic chemists can create novel derivatives, while biologists and pharmacologists can evaluate their therapeutic potential. nih.govontosight.ai

Materials Science and Engineering: Polymer chemists can synthesize new materials, and engineers can test their properties for applications in packaging, automotive, and other industries. sciengine.comboku.ac.atresearchgate.net

Computational Science and Experimental Chemistry: Computational chemists can use AI to design new compounds and predict their properties, while experimental chemists can synthesize and validate these predictions in the lab. nih.govnih.gov Such collaborations, often fostered within large research consortia, are critical for tackling complex challenges and accelerating innovation. boku.ac.at

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-Carbamoylfuran-3-carboxylic acid in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE), including respiratory protection (e.g., N95 masks) and gloves, to mitigate exposure risks. Ensure adequate ventilation and avoid dust formation during handling. Store the compound at 2–8°C in a dry environment to maintain stability . In case of skin contact, wash immediately with soap and water, and consult a physician . Always refer to Safety Data Sheets (SDS) for hazard-specific guidance, as classifications may vary between suppliers .

Q. What spectroscopic methods are most effective for characterizing the purity of this compound?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) to confirm structural integrity, particularly focusing on the carbamoyl and furan moieties. High-performance liquid chromatography (HPLC) with UV detection is recommended for assessing purity, as demonstrated for structurally similar furan-carboxylic acids . Mass spectrometry (MS) can validate molecular weight (e.g., C₆H₅NO₄ for this compound) and detect impurities .

Q. What are the key stability considerations when storing this compound for long-term research use?

  • Methodological Answer : Store the compound in airtight containers at 2–8°C to prevent degradation . Avoid exposure to moisture, strong oxidizers, or incompatible materials (e.g., bases), which may trigger hazardous reactions . Conduct periodic stability tests using HPLC to monitor decomposition under storage conditions.

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound derivatives for pharmacological applications?

  • Methodological Answer : Employ regioselective functionalization strategies targeting the carbamoyl group or furan ring. For example, amide bond formation at the carbamoyl moiety or electrophilic substitution at the furan’s 2- and 5-positions can generate bioactive analogues. Use catalysts like palladium for cross-coupling reactions, as seen in aryl furan derivatives . Optimize reaction conditions (e.g., solvent polarity, temperature) via Design of Experiments (DoE) to maximize yield and minimize byproducts.

Q. What strategies are recommended for resolving contradictions in reported toxicological data for this compound?

  • Methodological Answer : Discrepancies in SDS classifications (e.g., acute toxicity vs. "no known hazard" ) necessitate independent validation. Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to assess acute and chronic toxicity. Cross-reference data with structurally analogous compounds (e.g., 5-Formylfuran-3-carboxylic acid ) to identify trends in toxicity profiles.

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The carbamoyl group’s electron-withdrawing nature activates the furan ring for electrophilic attack, particularly at the 2- and 5-positions. Computational modeling (e.g., density functional theory) can predict reactive sites and transition states. Experimentally, monitor reaction kinetics under varying pH and solvent conditions to optimize substitution pathways, as demonstrated for related pyridine-carboxylic acids .

Q. What experimental approaches are suitable for analyzing degradation products of this compound under stress conditions?

  • Methodological Answer : Subject the compound to accelerated degradation studies (e.g., high temperature, UV light) and analyze products via LC-MS/MS. Compare fragmentation patterns with known degradation pathways of furan derivatives . For thermal stability, use thermogravimetric analysis (TGA) to identify decomposition thresholds .

Data Management and Compliance

Q. What are the standard procedures for disposing of waste containing this compound?

  • Methodological Answer : Segregate waste into designated containers for hazardous organic compounds. Collaborate with licensed disposal services to incinerate or chemically neutralize the material, adhering to local regulations . Document disposal processes to comply with institutional safety audits and environmental policies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.